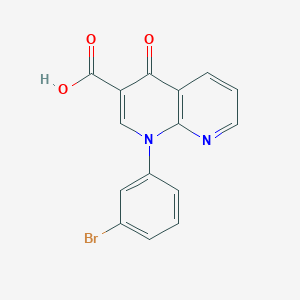
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid
Vue d'ensemble
Description
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a bromophenyl group and a carboxylic acid moiety in its structure makes it a compound of interest in medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with ketones under acidic conditions . Industrial production methods often focus on optimizing these reactions for higher yields and purity, using eco-friendly and cost-effective processes .
Analyse Des Réactions Chimiques
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating bacterial infections and cancer.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it may induce apoptosis by interacting with topoisomerase II and causing DNA damage .
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid can be compared with other 1,8-naphthyridine derivatives such as nalidixic acid and gemifloxacin. While nalidixic acid is primarily used as an antibacterial agent, gemifloxacin is a broad-spectrum antibiotic with enhanced activity against Gram-positive bacteria . The unique bromophenyl group in this compound provides distinct chemical properties and biological activities, making it a valuable compound for further research .
Propriétés
Formule moléculaire |
C15H9BrN2O3 |
|---|---|
Poids moléculaire |
345.15 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O3/c16-9-3-1-4-10(7-9)18-8-12(15(20)21)13(19)11-5-2-6-17-14(11)18/h1-8H,(H,20,21) |
Clé InChI |
KBPQWHYPWLDFRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)N2C=C(C(=O)C3=C2N=CC=C3)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













